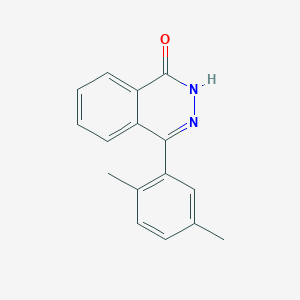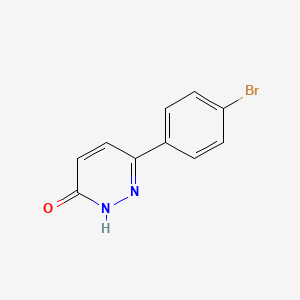
6-(4-Bromophenyl)pyridazin-3-ol
Overview
Description
6-(4-Bromophenyl)pyridazin-3-ol is a heterocyclic compound with the molecular formula C10H7BrN2O. It has a molecular weight of 251.08 g/mol .
Molecular Structure Analysis
The molecular structure of 6-(4-Bromophenyl)pyridazin-3-ol consists of a pyridazin-3-ol core with a bromophenyl group at the 6-position .Physical And Chemical Properties Analysis
6-(4-Bromophenyl)pyridazin-3-ol has a molecular weight of 251.08 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Pharmacological Activities
Pyridazine and pyridazinone derivatives, such as “6-(4-Bromophenyl)pyridazin-3-ol”, have shown a wide range of pharmacological activities . These include antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Antioxidants for Base Oil
These heterocyclic compounds are chemically stable and possess multi actions for base oil improvement . They have been tested as antioxidants for local base oil through the change in total acid number (TAN) and have shown good results .
Corrosion Inhibitors
The synthesized compounds have also been tested as corrosion inhibitors for carbon steel in an acid medium . The efficiency order for these tested compounds is ranked as follows: 4a > 4b > 4c .
Antiplatelet Activity
The highly efficient pharmacologically useful 4-cyano-6-phenyl-5-substituted-3(2H)-pyridazinones, the direct cyanide addition offers a pharmacologically useful 4,5-clifunctionalized 6-phenyl-3(2H)pyridazinones . The compounds were shown to have encouraging antiplatelet activity .
Commercial Drugs and Agrochemicals
Various pyridazinone derivatives are well known as agrochemicals . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .
Anticancer Properties
Substantial numbers of pyridazines and pyridazinones containing different moieties or substituents have been demonstrated to possess anticancer properties .
Mechanism of Action
Target of Action
The primary target of 6-(4-Bromophenyl)pyridazin-3-ol is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission, and any alteration in its activity can lead to significant behavioral changes and impairments in body movement .
Mode of Action
This inhibition could disrupt normal nerve impulse transmission, leading to various physiological and behavioral changes .
Biochemical Pathways
The biochemical pathways affected by 6-(4-Bromophenyl)pyridazin-3-ol are likely related to the cholinergic nervous system, given its interaction with AchE . Disruption of AchE activity can affect the breakdown of acetylcholine, a neurotransmitter essential for communication between nerve cells. This disruption can lead to an accumulation of acetylcholine, potentially causing overstimulation of the muscles and glands.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The inhibition of AchE by 6-(4-Bromophenyl)pyridazin-3-ol could lead to an increase in acetylcholine levels, potentially causing overstimulation of muscles and glands. This overstimulation could manifest as behavioral changes and impairments in body movement . Additionally, the compound might have an impact on oxidative stress, as indicated by a dose-dependent increase in malondialdehyde (MDA), a biomarker for oxidative injury .
properties
IUPAC Name |
3-(4-bromophenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDHLGDAZQDUBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351033 | |
| Record name | 6-(4-bromophenyl)pyridazin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Bromophenyl)pyridazin-3-ol | |
CAS RN |
50636-57-2 | |
| Record name | 6-(4-bromophenyl)pyridazin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

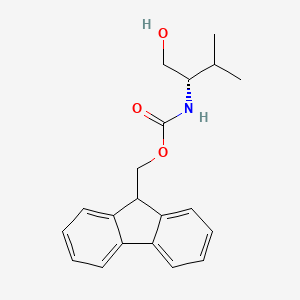
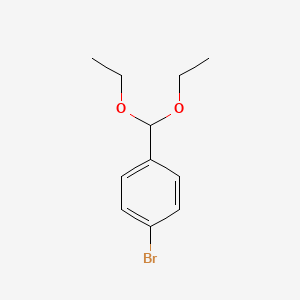
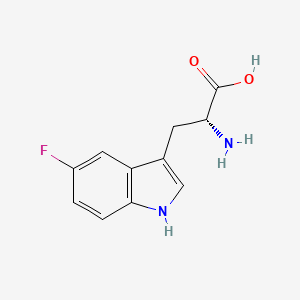
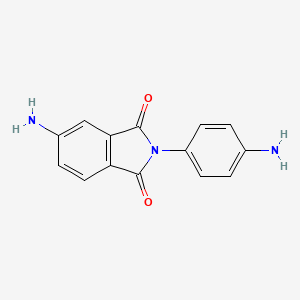

![[([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid](/img/structure/B1331636.png)


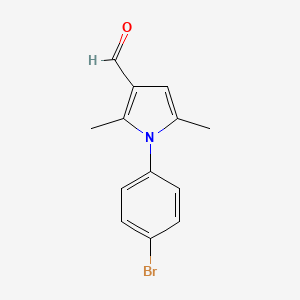
![3-Oxo-3H-benzo[f]chromene-2-carboxylic acid](/img/structure/B1331649.png)
![5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid](/img/structure/B1331657.png)


